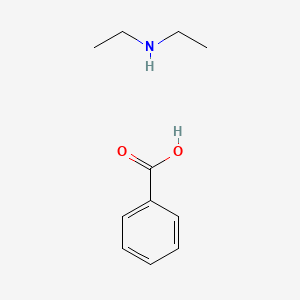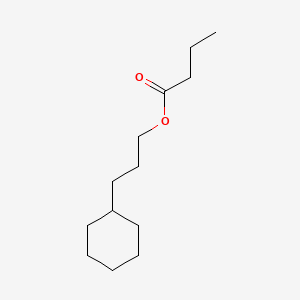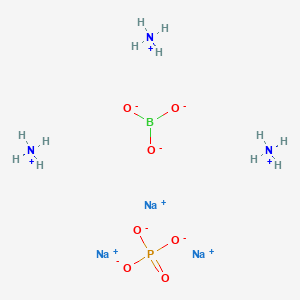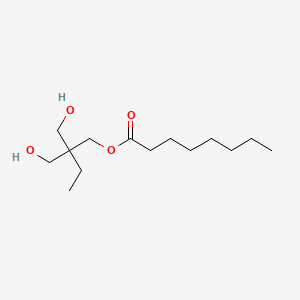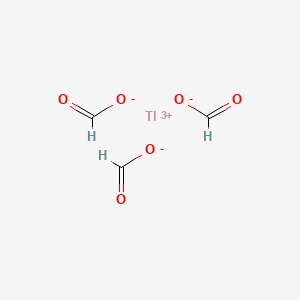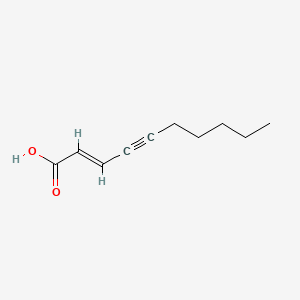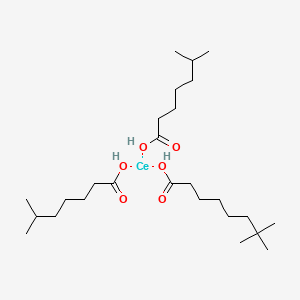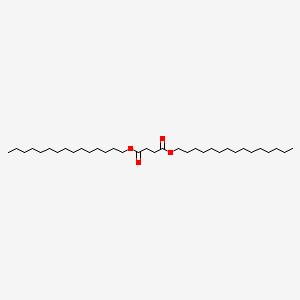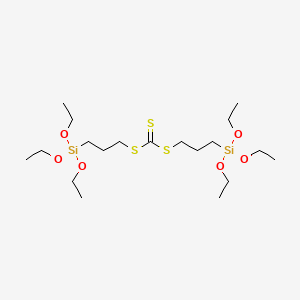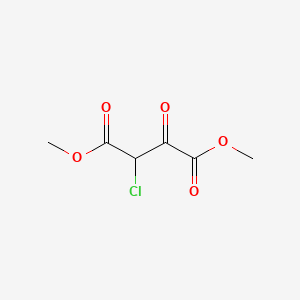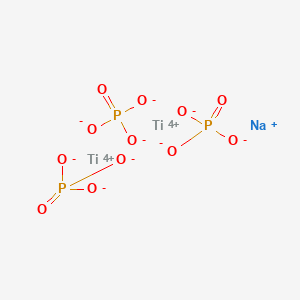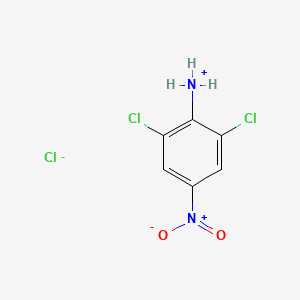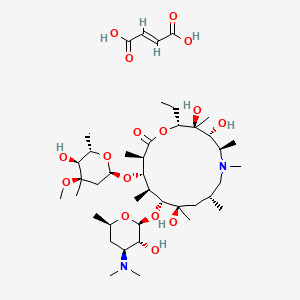
Azithromycin fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azithromycin fumarate is a macrolide antibiotic derived from erythromycin. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including respiratory, enteric, and genitourinary infections. This compound is particularly valued for its improved bioavailability and stability compared to other macrolides .
准备方法
Synthetic Routes and Reaction Conditions: Azithromycin fumarate is synthesized by reacting azithromycin with fumaric acid in a suitable solvent. The reaction typically involves dissolving azithromycin in a solvent like methanol or ethanol, followed by the addition of fumaric acid. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and dried to obtain this compound in its solid form .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Azithromycin fumarate undergoes various chemical reactions, including:
Oxidation: Azithromycin can be oxidized to form oxazithromycin, which has different pharmacological properties.
Reduction: Reduction reactions can modify the lactone ring structure, affecting the antibiotic’s activity.
Substitution: Substitution reactions, particularly at the nitrogen atom in the lactone ring, can lead to the formation of derivatives with altered antibacterial spectra
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various alkylating agents can be employed under controlled conditions
Major Products:
Oxazithromycin: Formed through oxidation.
Reduced azithromycin derivatives: Formed through reduction.
Substituted azithromycin compounds: Formed through substitution reactions
科学研究应用
Azithromycin fumarate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study macrolide antibiotics’ chemical properties and reactions.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Extensively used to treat bacterial infections, including respiratory tract infections, sexually transmitted diseases, and skin infections. .
Industry: Utilized in the formulation of pharmaceutical products, including tablets and suspensions.
作用机制
Azithromycin fumarate exerts its antibacterial effects by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits the translocation steps in protein synthesis, preventing the bacteria from producing essential proteins required for their growth and survival. The compound’s high tissue penetration and long half-life contribute to its effectiveness in treating infections .
相似化合物的比较
- Erythromycin
- Clarithromycin
- Roxithromycin
- Telithromycin
Azithromycin fumarate stands out due to its unique structural modifications, which enhance its pharmacokinetic properties and broaden its antibacterial spectrum .
属性
CAS 编号 |
910239-90-6 |
|---|---|
分子式 |
C42H76N2O16 |
分子量 |
865.1 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O12.C4H4O4/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;5-3(6)1-2-4(7)8/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
InChI 键 |
CJGFZUQRAPSVLZ-OAWJXUPESA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


